

"Glycine-2-13C,15N" metabolic flux analysis protocol

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Compound of Interest

Compound Name: Glycine-2-13C,15N

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Application Notes and Protocols

Metabolic Flux Analysis Using Glycine-2-13C,15N for Tracing Central Carbon and Nitrogen Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic reprogramming is a critical hallmark of many diseases, including cancer.

Understanding the intricate network of metabolic pathways is paramount for identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful technique to quantitatively monitor metabolic fluxes.^[1] Glycine, a non-essential amino acid, plays a central role in cellular metabolism, contributing to one-carbon (1C) metabolism, nucleotide biosynthesis, and protein synthesis.^{[2][3]} The use of dual-labeled [2-¹³C, ¹⁵N]glycine allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a deeper understanding of their metabolic fates.^[4] This protocol details a comprehensive method for conducting metabolic flux analysis using [2-¹³C, ¹⁵N]glycine in cultured mammalian cells, from cell culture and labeling to sample preparation and data analysis.

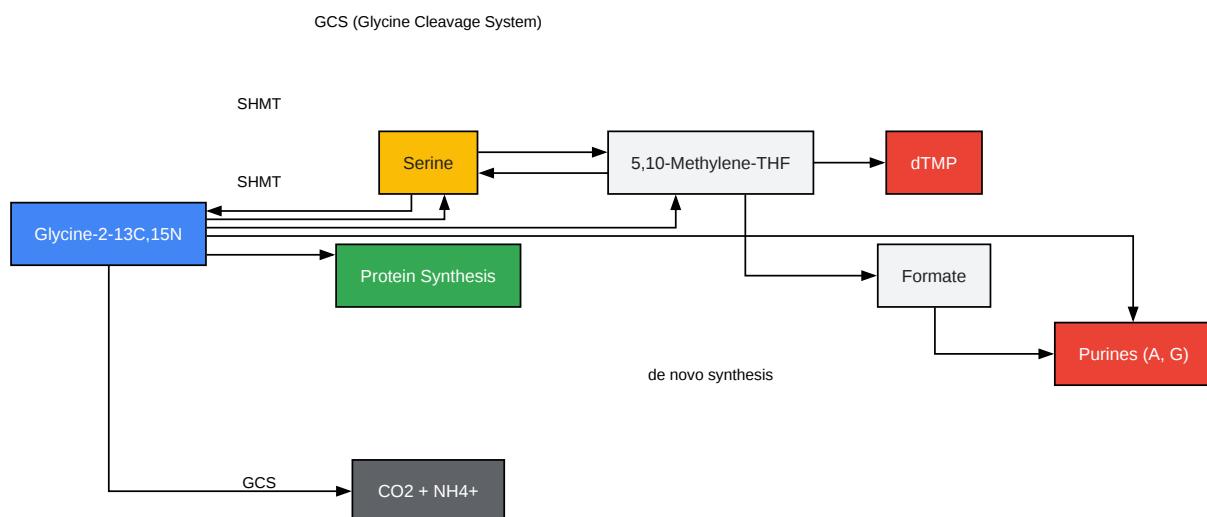
Key Applications

- Elucidating the contribution of glycine to one-carbon metabolism and nucleotide synthesis.

- Investigating the interplay between carbon and nitrogen metabolism.[\[4\]](#)
- Assessing the impact of drug candidates on glycine and one-carbon metabolism.
- Identifying metabolic vulnerabilities in disease models.

Metabolic Pathways of Glycine

Glycine is a key node in cellular metabolism. The carbon and nitrogen from [2-¹³C, ¹⁵N]glycine can be traced through several interconnected pathways. The ¹³C label on the alpha-carbon and the ¹⁵N label on the amino group allow for precise tracking of these atoms.

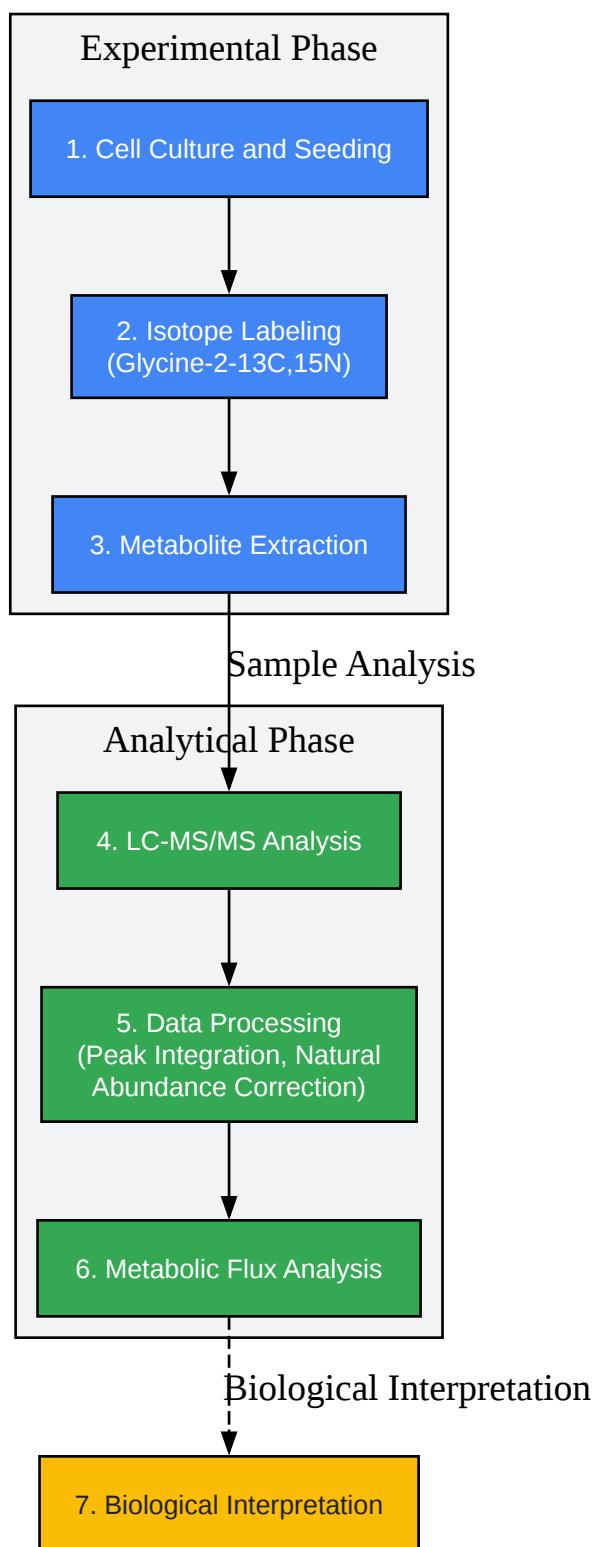


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Caption: Metabolic fate of [2-¹³C, ¹⁵N]glycine in central metabolism.

Experimental Workflow

The overall experimental workflow for metabolic flux analysis using [2-¹³C, ¹⁵N]glycine involves several key stages, from cell culture to data interpretation.



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Caption: Overall experimental workflow for glycine metabolic flux analysis.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates but can be adapted for other formats.

Materials

- [Glycine-2-¹³C,¹⁵N] (Cambridge Isotope Laboratories, Inc. or equivalent)
- Cell culture medium (e.g., DMEM, RPMI-1640) lacking glycine
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-buffered saline (PBS), ice-cold
- 80% Methanol (LC-MS grade), chilled to -80°C
- Cell scrapers
- Centrifuge capable of reaching -9°C and 15,000 x g
- Lyophilizer or vacuum concentrator
- LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure

1. Cell Culture and Seeding a. Culture cells of interest in their standard growth medium. b. Seed cells in 6-well plates at a density that will result in ~80% confluence at the time of labeling. A typical seeding density is 0.5×10^6 to 1×10^6 cells per well. c. Allow cells to attach and grow for 24 hours.
2. Isotope Labeling a. Prepare the labeling medium: supplement glycine-free medium with 10% dFBS and the desired concentration of [Glycine-2-¹³C,¹⁵N]. The concentration should be similar to that in standard medium (e.g., 0.4 mM for DMEM). b. Aspirate the standard growth medium from the wells. c. Gently wash the cells once with pre-warmed, glycine-free medium. d. Add 2 mL of the pre-warmed labeling medium to each well. e. Incubate the cells for a desired period. The duration depends on the pathways of interest; for rapid pathways like glycolysis and the

TCA cycle, a time course of 0, 1, 4, and 8 hours is recommended to approach isotopic steady state.

3. Metabolite Extraction a. Place the 6-well plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining extracellular tracer. d. Add 1 mL of -80°C 80% methanol to each well to quench metabolism. e. Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube. f. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins. g. Transfer the supernatant, which contains the polar metabolites, to a new tube. h. Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator. i. Store the dried extracts at -80°C until LC-MS analysis.
4. Sample Preparation for LC-MS/MS a. Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, for LC-MS analysis. b. Vortex the samples and centrifuge at high speed to pellet any insoluble material. c. Transfer the supernatant to LC-MS vials.
5. LC-MS/MS Analysis a. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. b. Use a chromatography method suitable for separating polar metabolites, such as HILIC or reversed-phase with an ion-pairing agent. c. The mass spectrometer should be operated in negative ion mode to detect many of the key metabolites in central carbon metabolism. d. Collect full scan data to observe all mass isotopologues of the metabolites of interest.
6. Data Analysis a. Integrate the peak areas for all isotopologues of glycine and downstream metabolites. b. Correct the raw data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). c. Calculate the fractional labeling for each metabolite to determine the extent of incorporation of the labeled atoms. d. Use the corrected mass isotopomer distributions (MIDs) to infer metabolic fluxes through computational modeling software (e.g., INCA, VANTED).

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Enrichment of Key Metabolites from [Glycine-2-¹³C,¹⁵N]

Metabolite	Isotopologue	Fractional Enrichment (%) - Control	Fractional Enrichment (%) - Treatment X
Glycine	M+2 (¹³ C1, ¹⁵ N1)	98.5 ± 0.5	98.2 ± 0.6
Serine	M+2 (¹³ C1, ¹⁵ N1)	45.2 ± 2.1	30.5 ± 1.8
ATP	M+1 (¹⁵ N1)	15.8 ± 1.2	10.1 ± 0.9
ATP	M+2 (¹³ C1, ¹⁵ N1)	8.3 ± 0.7	5.2 ± 0.5
dTMP	M+1 (¹³ C1)	12.1 ± 1.5	6.7 ± 1.1

Data are presented as mean ± standard deviation for n=3 biological replicates. Data is illustrative.

Table 2: Relative Metabolic Fluxes Calculated from Isotopic Labeling Data

Metabolic Flux	Relative Flux (Control)	Relative Flux (Treatment X)	Fold Change
Glycine → Serine	100 ± 8	65 ± 6	0.65
Serine → Glycine	30 ± 4	28 ± 3	0.93
Glycine Cleavage System	50 ± 5	75 ± 7	1.50
de novo Purine Synthesis	100 ± 10	55 ± 9	0.55

Fluxes are normalized to the control condition. Data is illustrative.

Conclusion

This protocol provides a robust framework for investigating the metabolic fate of glycine using [Glycine-2-¹³C, ¹⁵N] as a tracer. By carefully following these experimental and analytical steps, researchers can gain valuable insights into the regulation of central carbon and nitrogen metabolism, which can aid in the discovery and development of novel therapeutic strategies.

The dual-labeling approach offers a powerful tool to dissect the complex metabolic networks that support cellular function in health and disease.

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